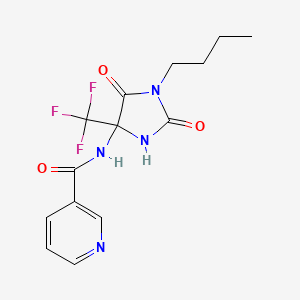![molecular formula C22H16ClN3O4 B11565287 4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11565287.png)
4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an azomethine group (>C=N-) and are typically formed by the condensation of a primary amine with an active carbonyl compound.
Preparation Methods
The synthesis of 4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves several steps. One common method includes the reaction of 4-nitroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of ethanol and a few drops of glacial acetic acid. The mixture is refluxed for several hours, and the product is obtained after the evaporation of the solvent . The molecular structures and spectroscopic properties of the compound can be characterized using techniques such as single crystal X-ray diffraction, elemental analysis, FTIR, NMR, and UV-Vis spectroscopy .
Chemical Reactions Analysis
4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions and other oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions can vary, but they often involve modifications to the azomethine group or the aromatic rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form stable metal complexes. In biology and medicine, the compound and its metal complexes have shown antimicrobial activities, making them candidates for the development of new antibacterial agents . Additionally, the compound is used in analytical chemistry for the detection and quantification of various metal ions .
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its ability to form stable complexes with metal ions. The azomethine group and the phenolic oxygen atom coordinate with the metal ions, forming a square planar geometry around the metal center . This coordination can induce intramolecular charge transfer from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), resulting in unique photophysical properties . The antimicrobial activity of the compound is believed to be due to its interaction with the cell membranes of bacteria, disrupting their normal function .
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol include other Schiff bases with different substituents on the aromatic rings. For example, compounds with bromo or methyl groups instead of chloro or nitro groups can exhibit different chemical and biological properties . The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct photophysical and antimicrobial properties .
Properties
Molecular Formula |
C22H16ClN3O4 |
|---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
4-chloro-2-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C22H16ClN3O4/c1-12-3-4-14(7-13(12)2)22-25-18-10-17(5-6-20(18)30-22)24-11-15-8-16(23)9-19(21(15)27)26(28)29/h3-11,27H,1-2H3 |
InChI Key |
HNYYGVHGZXUJCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2,3-dihydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11565206.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B11565212.png)
![N-[(1E)-3-oxo-1-phenyl-3-({4-[4-(2-{4-[4-({(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)phenoxy]phenyl}propan-2-yl)phenoxy]phenyl}amino)prop-1-en-2-yl]benzamide](/img/structure/B11565213.png)
![[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11565216.png)
![1-(2-chlorophenyl)-6-cyclopentyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11565228.png)
![3-Fluoro-N-({N'-[(E)-(naphthalen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11565233.png)
![3-chloro-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11565238.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11565243.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11565245.png)

![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11565253.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11565255.png)
![3-(3-chlorophenyl)-12-(2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11565256.png)
![2-(3-chlorophenoxy)-N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11565257.png)
